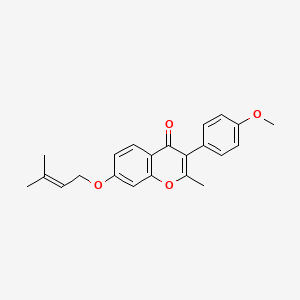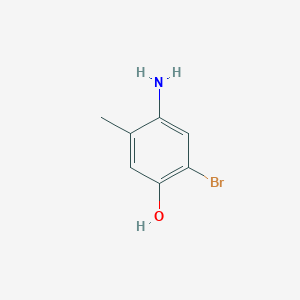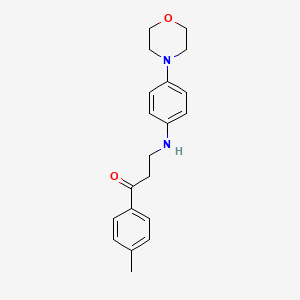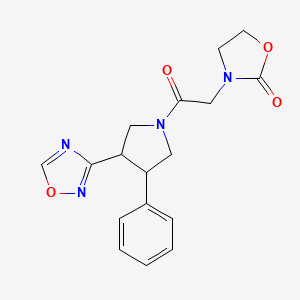
1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMPE is a synthetic compound that belongs to the family of isoxazoles. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Due to its unique structure and properties, IMPE has become a popular research tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the field of organic chemistry has led to the synthesis of various derivatives of 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone, exploring their chemical properties and potential applications. Studies have focused on the synthesis of novel indole derivatives, including isoxazoles and indolequinones, characterized by their distinct antimicrobial and anticancer activities. These compounds are synthesized through reactions involving indole with different reagents, followed by detailed spectroscopic analysis to confirm their structures (Kumar et al., 2019), (Dallakian et al., 1998).
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of indole derivatives, indicating significant potential against a range of bacterial and fungal pathogens. These activities have been attributed to the structural features of the compounds, which have been synthesized and tested in vitro for their ability to inhibit microbial growth (Letters in Applied NanoBioScience, 2020), (Nagarapu & Pingili, 2014).
Anticancer Activity
The anticancer properties of indole derivatives have been a significant focus of research, with studies demonstrating the potential of these compounds in inhibiting the growth of cancer cells. Indolequinones, for instance, have shown potent cytotoxicity against pancreatic cancer cell lines, with mechanisms involving the inhibition of specific cellular targets such as thioredoxin reductase (Yan et al., 2009).
Antioxidant and Anti-inflammatory Properties
Research has also explored the antioxidant and anti-inflammatory properties of indole derivatives. Compounds synthesized from 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone have been evaluated for their ability to scavenge free radicals and inhibit inflammatory processes, showcasing their potential as therapeutic agents (Gopi et al., 2016).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-8-6-15(7-9-17)19-12-16(21-25-19)13-20(23)22-11-10-14-4-2-3-5-18(14)22/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQURPCGWMPIWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)





![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2657886.png)


![4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2657892.png)


![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)